molecular formula C22H26N2O4S B3933522 propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B3933522
M. Wt: 414.5 g/mol
InChI Key: XCVNPRFYSUEEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as BPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. BPB is a member of the thioester family, which is known for their diverse biological activities.

Mechanism of Action

Propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate exerts its biological effects through its ability to form covalent bonds with thiol groups of proteins and enzymes. This covalent modification can lead to changes in the conformation and activity of these proteins, resulting in the observed biological effects.
Biochemical and Physiological Effects:
propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate can inhibit the activity of various thiol-containing enzymes, such as glutathione S-transferase and thioredoxin reductase. propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

Propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages as a research tool, including its ability to selectively modify thiol-containing proteins and enzymes, its stability under physiological conditions, and its relatively low toxicity. However, propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate also has some limitations, such as its potential to modify multiple thiol groups within a protein, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved selectivity and potency. Another area of interest is the investigation of the role of propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate in the regulation of cellular redox signaling pathways. Additionally, the potential use of propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate as a therapeutic agent for the treatment of various diseases warrants further investigation.
In conclusion, propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate exerts its biological effects through its ability to form covalent bonds with thiol groups of proteins and enzymes. propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects, and has several advantages as a research tool. There are several potential future directions for research on propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, including the development of propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved selectivity and potency, investigation of its role in cellular redox signaling pathways, and its potential use as a therapeutic agent.

Scientific Research Applications

Propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various scientific fields. In medicine, propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In biochemistry, propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a tool to study the function of thiol-containing enzymes and proteins. In pharmacology, propyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate has been investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

propyl 4-[(4-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-3-5-15-27-19-12-8-16(9-13-19)20(25)24-22(29)23-18-10-6-17(7-11-18)21(26)28-14-4-2/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVNPRFYSUEEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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